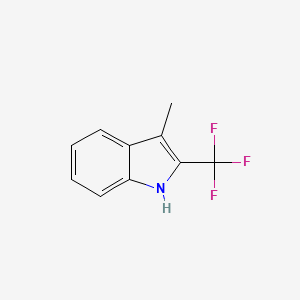
3-Methyl-2-(trifluoromethyl)-1H-indole
Vue d'ensemble
Description
3-Methyl-2-(trifluoromethyl)-1H-indole is a complex organic compound. It belongs to the trifluoromethylbenzene series . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
3-Methyl-2-(trifluoromethyl)-1H-indole and related compounds are predominantly explored in the realm of synthetic chemistry and pharmacology. The trifluoromethyl group is notably significant due to its ability to alter the physical, chemical, and biological properties of molecules, making it a key feature in drug discovery and development.
Synthesis Techniques : Various synthetic pathways have been developed for compounds related to 3-Methyl-2-(trifluoromethyl)-1H-indole, demonstrating its versatility and applicability in the creation of biologically active molecules. For instance, López et al. (2017) have developed a method for synthesizing 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, which hold potential in antiviral and anticancer drug development (López et al., 2017).
Pharmacological Significance : These compounds, due to their unique structural characteristics, are often investigated for their biological activities. The modification of indole structures with trifluoromethyl groups, as seen in the work of Tsyshchuk et al. (2014), shows potential in developing potent inhibitors of cyclin-dependent kinases, a crucial target in cancer therapy (Tsyshchuk et al., 2014).
Chemical Properties and Applications
The introduction of trifluoromethyl groups into indole cores is not only important for pharmacological purposes but also for understanding and exploiting the chemical properties of these compounds.
Fluorescence and Photophysical Properties : Pereira et al. (2010) synthesized new indole derivatives with notable fluorescence properties, highlighting their potential as fluorescent probes in various applications (Pereira et al., 2010).
Corrosion Inhibition : In the field of materials science, specific 3-amino alkylated indoles have been evaluated as corrosion inhibitors for mild steel, as studied by Verma et al. (2016), showcasing another dimension of application beyond pharmacology (Verma et al., 2016).
Propriétés
IUPAC Name |
3-methyl-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-6-7-4-2-3-5-8(7)14-9(6)10(11,12)13/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTPBODDVRYHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345920 | |
| Record name | 3-Methyl-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(trifluoromethyl)-1H-indole | |
CAS RN |
913955-35-8 | |
| Record name | 3-Methyl-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



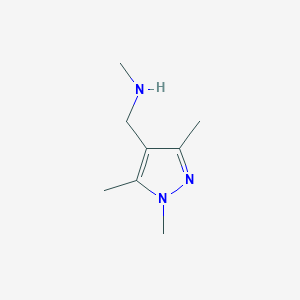
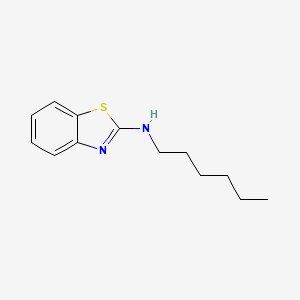
![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)
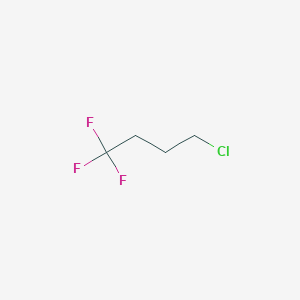
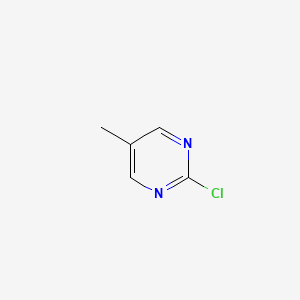
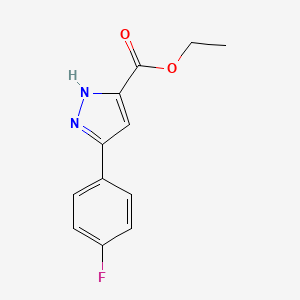
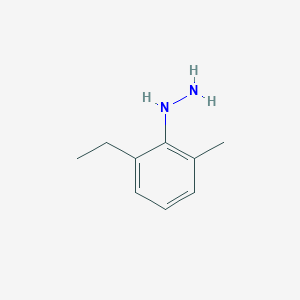

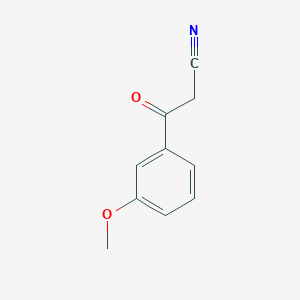
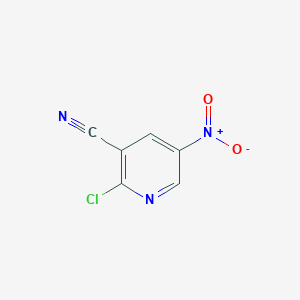
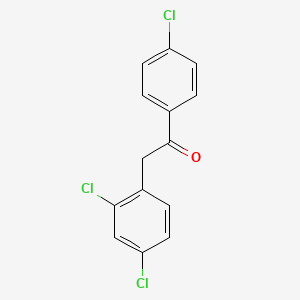
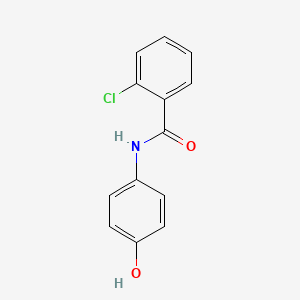
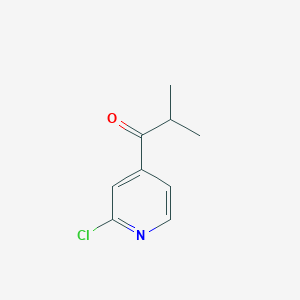
![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)